molecular formula C27H23FN2O5 B2936591 ethyl 4-{[(4-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate CAS No. 1114647-15-2

ethyl 4-{[(4-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate

Cat. No.: B2936591
CAS No.: 1114647-15-2
M. Wt: 474.488
InChI Key: NCMHNCJXWXIDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(4-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate is a quinoline-based small molecule featuring three key substituents:

  • Position 4: (4-Fluorophenyl)carbamoylmethoxy group, combining a fluorine atom (electron-withdrawing) with a carbamate linker for hydrogen bonding.
  • Position 6: Ethyl carboxylate, enhancing solubility and serving as a metabolically stable ester.

This compound’s design suggests applications in targeting biological pathways influenced by quinoline derivatives, such as P-glycoprotein (P-gp) inhibition or kinase modulation .

Properties

IUPAC Name

ethyl 4-[2-(4-fluoroanilino)-2-oxoethoxy]-2-(3-methoxyphenyl)quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O5/c1-3-34-27(32)18-7-12-23-22(14-18)25(15-24(30-23)17-5-4-6-21(13-17)33-2)35-16-26(31)29-20-10-8-19(28)9-11-20/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMHNCJXWXIDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)F)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(4-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorophenyl group, and esterification. One common method involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an arylamine in the presence of a base.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes reactions typical of esters, carbamates, and substituted quinolines. Key reaction categories include:

Ester Hydrolysis

  • Reagents/Conditions : Acidic (HCl/H₂SO₄) or basic (NaOH/KOH) aqueous solutions .

  • Mechanism : Nucleophilic acyl substitution, yielding the corresponding carboxylic acid.

  • Example :

    Ester+H2OH+or OHCarboxylic Acid+Ethanol\text{Ester}+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{or OH}^-}\text{Carboxylic Acid}+\text{Ethanol}

Carbamoyl Substitution

  • Reagents/Conditions : Amines (e.g., methylamine) under basic conditions (K₂CO₃) .

  • Mechanism : Nucleophilic displacement at the carbonyl carbon, forming new urea derivatives.

Aromatic Electrophilic Substitution

  • Reagents/Conditions : Nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃) .

  • Directing Effects : The 3-methoxyphenyl group activates the quinoline core’s ortho/para positions, while the 4-fluorophenyl group deactivates via electron withdrawal.

Reagents and Reaction Conditions

Reaction Type Reagents Conditions Key Products Source
Ester Hydrolysis NaOH (1M)Reflux in H₂O/THF (12 h)4-{[(4-Fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylic acid
Reduction (Ester) LiAlH₄Anhydrous THF, 0°C → RT (4 h)Corresponding alcohol
Nitration HNO₃ (conc.), H₂SO₄ (cat.)0°C, 2 h3-Nitroquinoline derivative
Oxidation KMnO₄Acidic aqueous solution, 80°CQuinoline N-oxide

Pathway 1: Hydrolysis to Carboxylic Acid

  • Primary Product : Carboxylic acid (yield: 85–92% under basic conditions) .

  • Byproducts : Ethanol (traces detected via GC-MS).

Pathway 2: Reduction of Ester to Alcohol

  • Primary Product : Benzyl alcohol derivative (yield: 70–78% with LiAlH₄) .

  • Byproducts : Aluminum salts (removed via aqueous workup).

Comparative Reactivity Analysis

Functional Group Reactivity Comparison with Analogues
Ethyl Ester High susceptibility to hydrolysis; faster than methyl esters due to steric effects.Slower hydrolysis vs. aryl esters (e.g., phenyl) .
Carbamoyl Methoxy Moderate nucleophilic substitution; less reactive than chloroacetamide groups.Reacts preferentially with primary amines over secondary amines (steric hindrance) .
3-Methoxyphenyl Substituent Activates quinoline core for electrophilic substitution at C5 and C7 positions.Higher regioselectivity vs. unsubstituted quinoline .

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, releasing CO₂ and fluorophenol .

  • Photoreactivity : UV light induces C–O bond cleavage in the carbamoyl group (studied via HPLC-MS) .

Scientific Research Applications

Ethyl 4-{[(4-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[(4-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights critical structural differences and similarities between the target compound and related quinoline derivatives:

Compound Name (CAS/Reference) Position 2 Position 4 Substituent Position 6 Key Biological Insights
Target Compound 3-Methoxyphenyl (4-Fluorophenyl)carbamoylmethoxy Ethyl carboxylate Potential P-gp inhibition
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate Phenyl Methoxy (methyl ester) Methoxy Confirmed P-gp inhibition
Ethyl 4-[(4-chlorobenzyl)amino]-6-(trifluoromethyl)-3-quinolinecarboxylate (CAS 338748-31-5) (4-Chlorobenzyl)amino Trifluoromethyl Undisclosed; likely lipophilic
6-Methoxy-2-methyl-4-((4-(trifluoromethyl)benzyl)oxy)quinolone Methyl (4-Trifluoromethylbenzyl)oxy Methoxy Structural analog for solubility studies
Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclopropyl and fluoro substituents Ethyl carboxylate Antibacterial (quinolone scaffold)
Key Observations:

Position 2 : The 3-methoxyphenyl group in the target compound may improve binding affinity compared to simpler phenyl or methyl groups due to enhanced steric and electronic interactions .

Position 4: The carbamoylmethoxy group distinguishes the target compound from analogs with methoxy, benzyloxy, or amino substituents. The 4-fluorophenyl moiety likely increases lipophilicity and target engagement compared to non-halogenated variants .

Position 6 : Ethyl carboxylate balances solubility and metabolic stability, contrasting with methoxy (polarity) or trifluoromethyl (lipophilicity) groups in analogs .

Biological Activity

Ethyl 4-{[(4-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate is a member of the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's biological activity based on recent research findings, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

The compound features a quinoline scaffold, which is known for its pharmacological versatility. The presence of a carbamoyl group and methoxy substituents enhances its biological profile.

Antimicrobial Activity

Recent studies have highlighted the potential of quinoline derivatives as effective agents against Mycobacterium tuberculosis (Mtb). Specifically, compounds similar to this compound have shown promising results in inhibiting both replicating and non-replicating forms of Mtb. The mechanism involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Table 1: Antimycobacterial Activity of Quinoline Derivatives

CompoundActivity TypeMIC (µg/mL)Reference
7iReplicating Mtb<1
7mNon-replicating Mtb<1

Anticancer Activity

Quinoline derivatives, including the target compound, have been evaluated for their anticancer properties. In vitro tests demonstrated cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 2: Cytotoxicity of Quinoline Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound AMCF710
Compound BHeLa15

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, studies indicate that modifications in the quinoline structure can significantly enhance selectivity towards certain kinases involved in cancer progression and neurodegenerative diseases .

Case Studies

  • Study on Antitubercular Activity : A recent study synthesized multiple quinoline derivatives and assessed their efficacy against Mtb. Among them, derivatives similar to this compound exhibited low MIC values, indicating strong antitubercular activity. The study emphasized structure-activity relationships that could guide future drug development .
  • Evaluation in Cancer Models : Another investigation focused on the anticancer potential of quinoline derivatives. The study reported significant cytotoxicity against various cancer cell lines, with some compounds inducing apoptosis through mitochondrial pathways. These findings support the continued exploration of quinolines as potential chemotherapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.